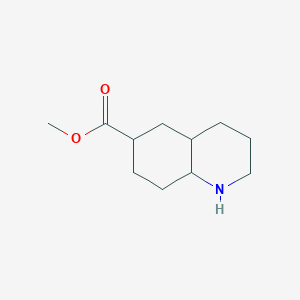

6-Carbomethoxy-1-azadecalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Carbomethoxy-1-azadecalin is a heterocyclic compound that has recently gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is a bicyclic amine that contains a nitrogen atom and a carbonyl group, making it an important building block for the synthesis of various organic compounds.

Applications De Recherche Scientifique

Total Synthesis of Natural Products

The unique structure of methyl decahydroquinoline-6-carboxylate makes it a valuable building block for the total synthesis of complex natural products. Researchers have utilized this compound to construct intricate frameworks, such as the azadecalin moiety found in certain alkaloids. For instance, the total synthesis of lissodendoric acid A involves a key step that assembles the azadecalin framework using a regioselective, diastereoselective, and stereospecific trapping of a fleeting cyclic allene intermediate .

Catalysis and Organic Synthesis

In recent years, carboxylic acids (including methyl decahydroquinoline-6-carboxylate) have gained attention as versatile substrates in palladium-catalyzed C–H functionalization reactions. These reactions allow direct modification of C–H bonds, bypassing the need for prefunctionalization. Researchers have explored the use of carboxylic acids as directing groups, enabling selective C–H activation. Methyl decahydroquinoline-6-carboxylate’s coordinating ability can play a crucial role in these transformations .

Green and Sustainable Chemistry

Efforts to develop greener and more sustainable chemical processes have led to interest in alternative reaction methods. Methyl decahydroquinoline-6-carboxylate has been employed in microwave-assisted syntheses, solvent-free reactions, and reactions using recyclable catalysts. These approaches reduce environmental impact and enhance efficiency, aligning with the principles of green chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .

Mode of Action

For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .

Result of Action

Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .

Propriétés

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbomethoxy-1-azadecalin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)

![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)